

# "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine |
| Cat. No.:      | B567729                                      |

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**

## Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a valuable component in the design of novel therapeutic agents.[1] This guide focuses on the basic properties of a specific derivative, **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**. We will delve into its chemical and physical characteristics, synthesis, analytical methods, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of technical information, including experimental protocols and pathway visualizations.

## Chemical and Physical Properties

**1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine** is a synthetic compound featuring a central methane carbon bonded to a 4-bromophenyl group, a phenyl group, and the nitrogen atom of a pyrrolidine ring. The presence of the bromine atom and the diphenylmethyl moiety are key features that can influence its biological activity and metabolic stability.[3]

## Identifiers and Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

| Property          | Value                                            | Reference           |
|-------------------|--------------------------------------------------|---------------------|
| IUPAC Name        | 1-((4-Bromophenyl)<br>(phenyl)methyl)pyrrolidine | N/A                 |
| CAS Number        | 1280786-96-0                                     | <a href="#">[4]</a> |
| Molecular Formula | C <sub>17</sub> H <sub>18</sub> BrN              | <a href="#">[4]</a> |
| Molecular Weight  | 316.24 g/mol                                     | <a href="#">[4]</a> |
| InChIKey          | DFLJXKKHZUELW-<br>UHFFFAOYSA-N                   | <a href="#">[4]</a> |
| Canonical SMILES  | C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC=CC=C3           | N/A                 |

Note: Data for properties like melting and boiling points are not readily available in the reviewed literature for this specific compound.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) | δ (ppm)   | Description                     |
|--------------------------------------------------|-----------|---------------------------------|
| Ar-H                                             | 7.42–7.25 | Multiplet, aromatic protons     |
| N-CH <sub>2</sub>                                | 3.85–3.71 | Multiplet, 2H, pyrrolidine ring |
| CH                                               | 2.50–2.41 | Multiplet, 1H, methine proton   |
| pyrrolidine-H                                    | 2.05–1.91 | Multiplet, 3H, pyrrolidine ring |

| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ (ppm) | Description                    |
|---------------------------------------------------|---------|--------------------------------|
| C-Br                                              | 153.92  | Aromatic carbon attached to Br |
| Ar-C                                              | 142.42  | Aromatic carbon                |
| Ar-C                                              | 131.59  | Aromatic carbon                |
| N-CH <sub>2</sub>                                 | 61.39   | Pyrrolidine ring carbon        |
| pyrrolidine-C                                     | 47.57   | Pyrrolidine ring carbon        |

Note: The referenced source for NMR data lists the molecular formula as C<sub>16</sub>H<sub>18</sub>BrN, which is inconsistent with the compound name. The data is presented here as reported but should be used with caution.<sup>[4]</sup>

## Synthesis and Characterization

The synthesis of pyrrolidine derivatives can be achieved through various established routes, including 1,3-dipolar cycloadditions and modifications of natural amino acids like proline.<sup>[5][6]</sup> For **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**, a direct nucleophilic substitution approach is a viable and straightforward method.

## Experimental Protocol: Synthesis

This protocol outlines a general method for the synthesis of the title compound via nucleophilic substitution.

Objective: To synthesize **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**.

Materials:

- 4-Bromobenzhydryl bromide (or 1-bromo-4-(bromo(phenyl)methyl)benzene)
- Pyrrolidine
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Nitrogen or Argon gas supply
- Standard laboratory glassware

#### Procedure:

- Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 4-bromobenzhydryl bromide in anhydrous DCM.
- Addition of Amine: To the stirred solution, add 1.2 equivalents of pyrrolidine dropwise.
- Addition of Base: Following the pyrrolidine, add 1.5 equivalents of triethylamine dropwise. The base is added to neutralize the HBr byproduct formed during the reaction.
- Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**.

## Biological Activity and Mechanism of Action

Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[\[1\]](#)[\[2\]](#) While specific quantitative data for **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine** is limited in publicly accessible literature, its structural features suggest potential for significant biological activity.

## Anticancer Potential

Many pyrrolidine-containing compounds have been investigated as anticancer agents.[\[1\]](#) Their mechanisms often involve the inhibition of critical cellular machinery or the induction of

programmed cell death (apoptosis).<sup>[4]</sup> Research on similar structures suggests that these compounds can modulate various signaling pathways, leading to the activation of caspases, which are key proteases in the apoptotic cascade.<sup>[4]</sup>

## Enzyme Inhibition

The pyrrolidine scaffold is a key component in many enzyme inhibitors.<sup>[1][7]</sup> Derivatives have shown potent inhibitory activity against enzymes like  $\alpha$ -amylase and  $\alpha$ -glucosidase, which are relevant targets for managing diabetes.<sup>[2][8]</sup> Other targeted enzymes include dipeptidyl peptidase-IV (DPP-IV) and various kinases.<sup>[5][7]</sup> The mechanism typically involves the compound binding to the active site of the enzyme, blocking access to its natural substrate.<sup>[4]</sup>

## Receptor Modulation

Pyrrolidine derivatives can also act as modulators of cellular receptors. For example, some derivatives function as antagonists for chemokine receptors like CXCR4, which plays a role in cancer cell migration and metastasis.<sup>[7]</sup>

The table below presents  $IC_{50}$  values for various pyrrolidine derivatives against different biological targets to provide context for the potential potency of this class of compounds.

| Compound Class/Derivative                       | Target/Cell Line      | Activity ( $IC_{50}$ )         | Reference           |
|-------------------------------------------------|-----------------------|--------------------------------|---------------------|
| Rhodanine-substituted spirooxindole pyrrolidine | $\alpha$ -amylase     | $1.57 \pm 0.10 \mu\text{g/mL}$ | <a href="#">[2]</a> |
| 1,2,4-Oxadiazole pyrrolidine derivative         | E. coli DNA gyrase    | $120 \pm 10 \text{ nM}$        | <a href="#">[2]</a> |
| Pyrrolidine sulfonamide derivative              | DPP-IV enzyme         | $11.32 \pm 1.59 \mu\text{M}$   | <a href="#">[2]</a> |
| Spiro[pyrrolidine-3,3'-oxindoles]               | MCF-7 (Breast Cancer) | $0.42 - 0.78 \mu\text{M}$      | <a href="#">[1]</a> |
| Spiro[pyrrolidine-3,3'-oxindoles]               | HT29 (Colon Cancer)   | $0.39 - 0.92 \mu\text{M}$      | <a href="#">[1]</a> |

# Experimental Protocols for Biological Assays

To assess the biological activity of **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**, standardized assays are employed.

## Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line.

Principle: The MTT assay is a colorimetric method that measures cell viability. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[\[1\]](#)

Materials:

- Cancer cell line (e.g., MCF-7, HT29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine**, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Protocol: $\alpha$ -Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on  $\alpha$ -glucosidase activity.

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl- $\alpha$ -D-glucopyranoside (p-NPG) by the  $\alpha$ -glucosidase enzyme. The absorbance of the yellow p-nitrophenol is measured spectrophotometrically.

Materials:

- $\alpha$ -Glucosidase enzyme solution (from *Saccharomyces cerevisiae*)
- Phosphate buffer (0.1 M, pH 6.8)
- p-NPG substrate solution (1 M)
- Test compound at various concentrations
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution (0.1 N)
- 96-well plate and microplate reader

Procedure:

- Incubation: In a 96-well plate, mix 10  $\mu$ L of the test compound solution with 10  $\mu$ L of  $\alpha$ -glucosidase enzyme solution. Incubate at 37°C for 20 minutes.[8]
- Buffer Addition: Add 125  $\mu$ L of phosphate buffer to each well.[8]
- Reaction Initiation: Add 20  $\mu$ L of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.[8]
- Reaction Termination: Stop the reaction by adding 50  $\mu$ L of Na<sub>2</sub>CO<sub>3</sub> solution.[8]
- Measurement: Measure the absorbance at 405 nm. Acarbose is typically used as a positive control.
- Analysis: Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Visualizations: Pathways and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

## General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrrolidine derivative.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and evaluation of a novel compound.

## Enzyme Inhibition Mechanism

This diagram illustrates the basic principle of competitive enzyme inhibition.



[Click to download full resolution via product page](#)

Caption: Competitive enzyme inhibition by a pyrrolidine derivative.

## CXCR4 Signaling Pathway Inhibition

The CXCL12/CXCR4 signaling axis is crucial for cell migration. Pyrrolidine derivatives can act as antagonists to this pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.[\[7\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]

- 2. *Frontiers* | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 1-(4-Bromophenyl)ethyl)pyrrolidine | 78065-00-6 | Benchchem [benchchem.com]
- 4. 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine | 1280786-96-0 | Benchchem [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine derivatives as  $\alpha$ -amylase and  $\alpha$ -glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567729#1-4-bromophenyl-phenyl-methyl-pyrrolidine-basic-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)